molecular formula C21H21NO4 B2712899 1'-(2-Phenoxyacetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-18-7

1'-(2-Phenoxyacetyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No.: B2712899
CAS No.: 887467-18-7
M. Wt: 351.402
InChI Key: CUONXIVUJMFEQO-UHFFFAOYSA-N
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Description

1’-(2-Phenoxyacetyl)spiro[chroman-2,4’-piperidin]-4-one is a complex organic compound characterized by its spirocyclic structure, which includes a chroman ring fused to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Phenoxyacetyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step organic reactions. One common approach is the condensation of a chroman derivative with a piperidinone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the use of Lewis acids or bases can facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups are employed to produce large quantities of the compound with consistent quality. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1’-(2-Phenoxyacetyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids (e.g., aluminum chloride), bases (e.g., sodium hydroxide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1’-(2-Phenoxyacetyl)spiro[chroman-2,4’-piperidin]-4-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1’-(2-Phenoxyacetyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering biochemical pathways. For instance, it could inhibit certain enzymes involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1’-(2-Phenoxyacetyl)spiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman and piperidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1'-(2-phenoxyacetyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c23-18-14-21(26-19-9-5-4-8-17(18)19)10-12-22(13-11-21)20(24)15-25-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUONXIVUJMFEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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